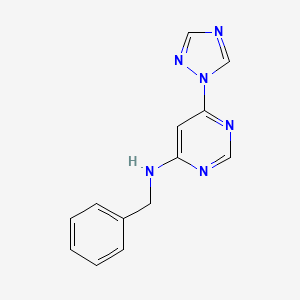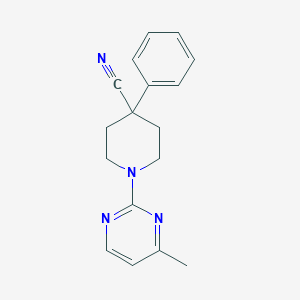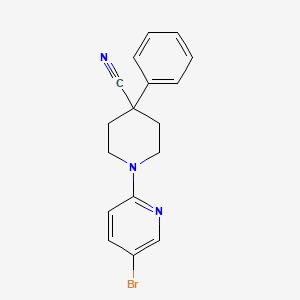![molecular formula C22H24N6O B12247143 1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B12247143.png)
1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)propan-1-one is a complex organic compound with a unique structure that includes a pyridazine ring, a pyrrolo[3,4-c]pyrrole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)propan-1-one typically involves multiple steps The starting materials are often commercially available or can be synthesized through known methodsEach step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as crystallization or chromatography would be employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)propan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a drug candidate due to its unique structure and potential biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole: This compound shares a similar core structure but lacks the pyrazole moiety.
2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole: This compound is labeled with a radioactive isotope for use in imaging studies.
Uniqueness
The uniqueness of 1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)propan-1-one lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H24N6O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C22H24N6O/c1-16(28-11-5-10-23-28)22(29)27-14-18-12-26(13-19(18)15-27)21-9-8-20(24-25-21)17-6-3-2-4-7-17/h2-11,16,18-19H,12-15H2,1H3 |
InChI Key |
POLSLHCQHBXDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4)N5C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine](/img/structure/B12247064.png)
![6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine](/img/structure/B12247067.png)
![5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12247074.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12247081.png)

![9-cyclopropyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-9H-purine](/img/structure/B12247101.png)
![N-(2,5-difluorophenyl)-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B12247102.png)
![4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B12247106.png)
![N-[(pyrazin-2-yl)methyl]quinazolin-4-amine](/img/structure/B12247116.png)

![4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B12247125.png)
![9-(2-methoxyethyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine](/img/structure/B12247129.png)

![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B12247140.png)
